Milbemycin A4 oxime

Onchocerciasis Neglected Tropical Diseases Antiparasitic Agents

Moxidectin is a semi-synthetic, single-component macrocyclic lactone (ML) of the milbemycin subclass, derived from the fermentation product nemadectin. It is characterized by the absence of a disaccharide moiety at C13, a substituted olefinic side chain at C25, and a unique methoxime moiety at C23, which distinguish it structurally from first-generation avermectins like ivermectin.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-GVFHBPHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Moxidectin (CAS 113507-06-5): A Second-Generation Macrocyclic Lactone Antiparasitic for Veterinary and Human Onchocerciasis Applications


Moxidectin is a semi-synthetic, single-component macrocyclic lactone (ML) of the milbemycin subclass, derived from the fermentation product nemadectin [1]. It is characterized by the absence of a disaccharide moiety at C13, a substituted olefinic side chain at C25, and a unique methoxime moiety at C23, which distinguish it structurally from first-generation avermectins like ivermectin [2]. Classified as a second-generation ML endectocide, moxidectin is FDA-approved for human onchocerciasis and is widely used in veterinary medicine for its broad-spectrum activity against nematodes and ectoparasites [3][4].

Moxidectin Procurement: Why Structural Analogs Like Ivermectin Are Not Interchangeable


Within the macrocyclic lactone class, moxidectin and ivermectin exhibit clinically and pharmacokinetically significant divergence despite a shared mechanism of action at glutamate-gated chloride channels (GluCl) [1]. Substituting one for the other is not scientifically justifiable due to measurable differences in (i) lipophilicity and plasma half-life, which directly impact dosing frequency and persistent efficacy [2]; (ii) ecotoxicological profiles and mammalian safety margins, particularly in P-glycoprotein-deficient models [3]; and (iii) comparative efficacy in specific parasitic infections, including those with emerging ivermectin resistance [4]. The following evidence guide details these quantifiable differentiators.

Moxidectin (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one: Key Quantitative Differentiators vs. Ivermectin


Superior Prolonged Microfilarial Suppression in Human Onchocerciasis

In a randomized, double-blind Phase 3 trial (n=1472), a single oral dose of moxidectin (8 mg) demonstrated superior and more prolonged suppression of Onchocerca volvulus skin microfilariae compared to the standard single dose of ivermectin (150 µg/kg) [1]. Moxidectin maintained significantly lower microfilarial loads at all time points from 1 month to 18 months post-treatment [1].

Onchocerciasis Neglected Tropical Diseases Antiparasitic Agents

Significantly Lower Ecotoxicity Profile in Dung Fauna vs. Ivermectin

A standardized bioassay across 11 species of dung flies revealed that mortality thresholds (LC50) were approximately ten times higher for moxidectin than for ivermectin, indicating substantially lower absolute toxicity [1]. In adult dung beetles, ivermectin was found to be six times more toxic than moxidectin [2].

Ecotoxicology Veterinary Parasiticides Environmental Risk Assessment

Extended Plasma Half-Life and Lipophilicity for Persistent Efficacy

Comparative pharmacokinetic studies in cattle demonstrate that moxidectin is absorbed significantly faster from subcutaneous injection sites than ivermectin, and its high lipophilicity contributes to a prolonged tissue residence time [1][2].

Pharmacokinetics Veterinary Parasitology Drug Disposition

Higher Efficacy in Trichinellosis and Nematode Infections with Reduced Neurotoxicity

In an experimental murine model of trichinellosis, moxidectin demonstrated higher potential than ivermectin in reducing both adult worm and larval counts during the intestinal and muscle phases of infection [1]. Furthermore, in CF-1 mice deficient in P-glycoprotein, moxidectin exhibited a lower neurotoxic potential than ivermectin at equivalent doses [2].

Trichinellosis Anthelmintic Resistance Comparative Efficacy

Moxidectin (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one: Validated Application Scenarios Based on Comparative Evidence


Mass Drug Administration (MDA) for Onchocerciasis Elimination

Procurement of moxidectin is justified for public health programs aiming to accelerate onchocerciasis elimination. A single 8 mg oral dose provides superior and more prolonged suppression of skin microfilariae than ivermectin, reducing transmission potential and potentially requiring fewer annual treatment rounds to achieve elimination targets [1][2].

Sustainable Parasite Control in Pasture-Based Livestock Systems

In cattle and sheep production systems where dung fauna play a vital role in nutrient cycling, moxidectin is the preferred macrocyclic lactone. Its approximately ten-fold lower acute toxicity to dung flies and six-fold lower toxicity to dung beetles compared to ivermectin significantly reduces the environmental footprint of parasite control programs [1][3].

Long-Acting Injectable Formulations for Extensive Grazing

Moxidectin's high lipophilicity and rapid absorption from subcutaneous injection sites (t1/2ab = 1.32 h vs. 39.2 h for ivermectin) underpin its suitability for long-acting injectable formulations. This pharmacokinetic advantage supports less frequent handling of livestock, reducing labor costs and animal stress in extensive grazing operations [4].

Treatment of Tissue-Dwelling Nematode Infections with Higher Safety Margin

In scenarios involving Trichinella spiralis infections or in populations (canine or human) with known or suspected P-glycoprotein dysfunction, moxidectin offers a superior risk-benefit profile. It demonstrates higher efficacy in reducing larval burdens and a wider neurotoxic safety margin compared to ivermectin, making it a safer alternative in these contexts [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.